Cudc-101

Catalog No.
S547933
CAS No.
1012054-59-9
M.F
C24H26N4O4
M. Wt
434.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cudc-101

CAS Number

1012054-59-9

Product Name

Cudc-101

IUPAC Name

7-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]oxy-N-hydroxyheptanamide

Molecular Formula

C24H26N4O4

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H26N4O4/c1-3-17-9-8-10-18(13-17)27-24-19-14-22(21(31-2)15-20(19)25-16-26-24)32-12-7-5-4-6-11-23(29)28-30/h1,8-10,13-16,30H,4-7,11-12H2,2H3,(H,28,29)(H,25,26,27)

InChI Key

PLIVFNIUGLLCEK-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO

Solubility

Soluble in DMSO, not in water

Synonyms

7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide, CUDC 101, CUDC-101, CUDC101

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC=CC(=C3)C#C)OCCCCCCC(=O)NO

Description

The exact mass of the compound Cudc-101 is 434.19541 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • HDAC Inhibition

    CUDC-101 acts as a histone deacetylase (HDAC) inhibitor. HDACs are enzymes that regulate gene expression by modifying histones, proteins that package DNA within the cell. Inhibiting HDACs can alter gene expression patterns, potentially leading to the suppression of cancer cell growth and proliferation [].

  • EGFR and HER2 Inhibition

    CUDC-101 also targets epidermal growth factor receptor (EGFR) and HER2, proteins involved in cell signaling pathways that contribute to cancer cell growth and survival. By inhibiting these proteins, CUDC-101 may disrupt these pathways and hinder cancer cell proliferation [].

  • Combination Therapy

    Research suggests that CUDC-101 might be effective when combined with standard cancer treatments like chemotherapy and radiation. Early-phase clinical trials have explored the safety and tolerability of CUDC-101 when used alongside these therapies for head and neck cancers.

CUDC-101 is a synthetic small molecule that belongs to the quinazoline class of compounds. Its full chemical name is 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy) N-hydroxyheptanamide, with a molecular weight of 434.5 Da. This compound is designed as a multitarget inhibitor, specifically targeting the epidermal growth factor receptor, human epidermal growth factor receptor 2, and class I and II histone deacetylases. The dual inhibition mechanism of CUDC-101 positions it as a promising candidate in cancer therapy, particularly for solid tumors and hematological malignancies .

CUDC-101 inhibits the activity of HDACs, EGFR, and HER2 enzymes. HDACs regulate gene expression by modifying chromatin structure. Inhibiting them can lead to the expression of genes with tumor-suppressive functions []. EGFR and HER2 are receptor tyrosine kinases involved in cell proliferation and survival. Blocking their activity can hinder cancer cell growth []. Studies suggest CUDC-101 induces cell cycle arrest and apoptosis (programmed cell death) in cancer cells [].

CUDC-101 functions through multiple biochemical pathways. It inhibits the auto-phosphorylation of the epidermal growth factor receptor and disrupts downstream signaling pathways involving phosphoinositide-3-kinase and AKT. The compound also effectively inhibits histone deacetylase activity, leading to increased histone acetylation and altered gene expression profiles associated with tumor growth and survival .

The following reactions are notable:

  • Inhibition of Epidermal Growth Factor Receptor: CUDC-101 prevents the phosphorylation of the receptor, thereby blocking downstream signaling.
  • Histone Acetylation: By inhibiting histone deacetylases, CUDC-101 increases acetylation levels, which can lead to transcriptional activation of tumor suppressor genes.

CUDC-101 demonstrates significant biological activity against various cancer types. In vitro studies have shown that it induces apoptosis in multiple myeloma cells and inhibits cell proliferation across various tumor models. The compound has been observed to enhance antitumor effects when used in combination with other chemotherapeutic agents such as gemcitabine and carfilzomib .

Preclinical models indicate that CUDC-101 can effectively inhibit tumor growth in xenograft models of non-small cell lung cancer and other malignancies, showcasing its broad-spectrum anticancer activity .

The synthesis of CUDC-101 involves several steps:

  • Formation of the Quinazoline Core: The initial step typically involves creating the quinazoline framework through cyclization reactions.
  • Introduction of Functional Groups: The ethynylphenylamino group is then introduced at a specific position on the quinazoline ring.
  • Hydroxylation: The final step includes the addition of the hydroxyheptanamide moiety to enhance biological activity.

Each step requires careful control of reaction conditions to ensure high yield and purity of the final product .

CUDC-101 is primarily explored for its applications in oncology. Its multitargeted approach makes it suitable for treating various solid tumors, including but not limited to:

  • Non-small cell lung cancer
  • Acute promyelocytic leukemia
  • Non-Hodgkin’s lymphoma
  • Multiple myeloma

Additionally, ongoing clinical trials are assessing its efficacy in combination with other therapeutic agents to enhance treatment outcomes for resistant cancer types .

Interaction studies have indicated that CUDC-101 can synergistically enhance the effects of other anticancer drugs. For instance, when combined with gemcitabine or arsenic trioxide, CUDC-101 has shown improved cytotoxicity against cancer cells compared to either agent alone. These interactions suggest potential pathways for developing combination therapies that leverage CUDC-101's unique mechanisms of action .

Several compounds share similarities with CUDC-101 in their mechanisms or chemical structures. Below is a comparison highlighting their unique features:

Compound NameMechanism of ActionUnique Features
Trichostatin AHistone deacetylase inhibitorNaturally occurring compound
VorinostatHistone deacetylase inhibitorFirst HDAC inhibitor approved for clinical use
LapatinibEpidermal growth factor receptor inhibitorSelective for HER2, used in breast cancer
AfatinibEpidermal growth factor receptor inhibitorIrreversible inhibitor targeting multiple receptors

CUDC-101 stands out due to its dual action on both histone deacetylases and receptor tyrosine kinases, making it a first-in-class multitargeted therapeutic agent .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

434.19540532 g/mol

Monoisotopic Mass

434.19540532 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1A7Y9MP123

Other CAS

1012054-59-9

Wikipedia

Cudc-101

Dates

Modify: 2023-08-15
1. Cai, Xiong; Zhai, Hai-Xiao; Wang, Jing; Forrester, Jeffrey; Qu, Hui; Yin, Ling; Lai, Cheng-Jung; Bao, Rudi; Qian, Changgeng. Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR, and HER2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry (2010), 53(5), 2000-2009. CODEN: JMCMAR ISSN:0022-2623. CAN 152:326271 AN 2010:170333
2. Morphy, Richard. Selectively Nonselective Kinase Inhibition: Striking the Right Balance. Journal of Medicinal Chemistry (2010), 53(4), 1413-1437. CODEN: JMCMAR ISSN:0022-2623. CAN 152:183130 AN 2009:1315799
3. Cai, Xiong; Qian, Changgeng; Zhai, Haixiao; Bao, Rudi. Preparation of 4-phenylaminoquinazoline derivatives as epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors containing a zinc binding moiety and formulation containing them. U.S. Pat. Appl. Publ. (2009), 116 pp. CODEN: USXXCO US 2009111772 A1 20090430 CAN 150:472748 AN 2009:524181
4. Cai, Xiong; Qian, Changgeng; Zhai, Haixiao. Preparation of tartaric acid salts or complexes of quinazoline compounds containing a zinc binding moiety as EGFR tyrosine kinase inhibitors. PCT Int. Appl. (2009), 169pp. CODEN: PIXXD2 WO 2009035718 A1 20090319 CAN 150:352185 AN 2009:336937
5. Cai, Xiong; Qian, Changgeng; Gould, Stephen; Zhai, Haixiao. Multi-functional small molecules as anti-proliferative agents and their preparation. PCT Int. Appl. (2008), 494pp. CODEN: PIXXD2 WO 2008033747 A2 20080320 CAN 148:355828 AN 2008:353001
6. Qian, Changgeng; Cai, Xiong; Gould, Stephen; Zhai, Haixiao. Preparation of quinazoline based EGFR inhibitors containing a zinc binding moiety. PCT Int. Appl. (2008), 210 pp. CODEN: PIXXD2 WO 2008033749 A2 20080320 CAN 148:355813 AN 2008:351417

Explore Compound Types